2-Bromothiazolo[5,4-c]pyridine 2-Bromothiazolo[5,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1206250-69-2
VCID: VC0113954
InChI: InChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H
SMILES: C1=CN=CC2=C1N=C(S2)Br
Molecular Formula: C6H3BrN2S
Molecular Weight: 215.068

2-Bromothiazolo[5,4-c]pyridine

CAS No.: 1206250-69-2

Cat. No.: VC0113954

Molecular Formula: C6H3BrN2S

Molecular Weight: 215.068

* For research use only. Not for human or veterinary use.

2-Bromothiazolo[5,4-c]pyridine - 1206250-69-2

Specification

CAS No. 1206250-69-2
Molecular Formula C6H3BrN2S
Molecular Weight 215.068
IUPAC Name 2-bromo-[1,3]thiazolo[5,4-c]pyridine
Standard InChI InChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H
Standard InChI Key ZEWXPIQOBBIVPE-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1N=C(S2)Br

Introduction

Chemical Structure and Properties

2-Bromothiazolo[5,4-c]pyridine is a crystalline compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 g/mol . The structure consists of a fused ring system where a thiazole ring is connected to a pyridine ring, with the bromine atom positioned at carbon-2 of the thiazole moiety.

Physical and Chemical Identifiers

The compound's structural and chemical properties can be summarized in the following table:

PropertyValue
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
PubChem CID73553347
IUPAC Name2-bromo- thiazolo[5,4-c]pyridine
InChIInChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H
InChIKeyZEWXPIQOBBIVPE-UHFFFAOYSA-N
SMILESC1=CN=CC2=C1N=C(S2)Br

The structure features a planar, conjugated system that contributes to its stability and specific reactivity patterns . The presence of the bromine atom at the 2-position makes this compound particularly useful as a building block in organic synthesis, as this position is amenable to various transformations including cross-coupling reactions.

Electronic Properties

The electronic properties of 2-Bromothiazolo[5,4-c]pyridine are influenced by the electron-withdrawing nature of both the pyridine nitrogen and the bromine substituent. This creates an electron-deficient system, particularly at the carbon bearing the bromine atom, making it susceptible to nucleophilic attack and substitution reactions. These electronic characteristics resemble those observed in similar brominated heteroaromatic compounds.

Synthesis Methods

Several synthetic approaches to 2-Bromothiazolo[5,4-c]pyridine have been developed, with most methods involving either direct bromination of the parent thiazolo[5,4-c]pyridine or construction of the fused ring system with the bromine already in place.

Direct Bromination

Direct bromination typically involves electrophilic aromatic substitution reactions using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis acid. The selectivity for the 2-position is governed by the electronic properties of the heterocyclic system.

Ring Construction Methods

An alternative approach involves constructing the thiazole ring with the bromine substituent already incorporated. This can be achieved through condensation reactions between appropriately substituted pyridine derivatives and brominated reagents that form the thiazole portion of the molecule .

One documented approach in related chemistry involves:

  • Starting with an appropriately substituted pyridine derivative

  • Introducing functionalities that allow for thiazole ring formation

  • Incorporating the bromine through specific reagents or transformation steps

The patent literature describes a method for synthesizing related compounds through a condensation reaction using 3-bromo-1-methyl-piperidin-4-one and ethyl thiooxamide in the presence of a base, which could be adapted for the synthesis of 2-Bromothiazolo[5,4-c]pyridine with appropriate modifications .

Applications and Biological Activities

Synthetic Intermediate

One of the most significant applications of 2-Bromothiazolo[5,4-c]pyridine is as a synthetic intermediate in the preparation of more complex molecules. The reactive bromine substituent provides a convenient handle for further functionalization through various transformations:

  • Cross-coupling reactions (Suzuki, Stille, Negishi)

  • Nucleophilic substitution reactions

  • Metal-halogen exchange reactions followed by electrophilic trapping

A specific example found in the patent literature is the use of related brominated thiazolo-pyridine compounds as intermediates in the synthesis of idoxaban, demonstrating the utility of this structural motif in pharmaceutical development .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 2-Bromothiazolo[5,4-c]pyridine exhibit interesting properties and applications that provide context for understanding this compound:

2,4-Dibromothiazolo[5,4-c]pyridine

This disubstituted analog contains an additional bromine atom at position 4, increasing its molecular weight to 293.97 g/mol. The presence of two bromine atoms provides additional synthetic handles for elaboration and may confer different biological properties.

2-Bromothiazolo[4,5-c]pyridine

This isomeric compound differs in the fusion pattern between the thiazole and pyridine rings. While structurally similar to our target compound, the different arrangement of the heterocyclic system likely results in distinct electronic properties and reactivity patterns.

2-Amino-6-bromothiazolo[5,4-b]pyridine

This analog replaces the bromine at position 2 with an amino group and introduces a bromine at position 6, creating a significantly different electronic profile and potential hydrogen-bonding capabilities .

Comparative Properties

The following table compares key properties of 2-Bromothiazolo[5,4-c]pyridine with its structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
2-Bromothiazolo[5,4-c]pyridineC6H3BrN2S215.07Bromine at position 2
2,4-Dibromothiazolo[5,4-c]pyridineC6H2Br2N2S293.97Bromines at positions 2 and 4
2-Bromothiazolo[4,5-c]pyridineC6H3BrN2S215.07Different fusion pattern
2-Amino-6-bromothiazolo[5,4-b]pyridineC6H4BrN3S230.08Amino group at position 2, bromine at position 6

These structural variations lead to different reactivity patterns, biological activities, and applications in organic synthesis and drug discovery.

Research Findings

Research on 2-Bromothiazolo[5,4-c]pyridine and related compounds continues to expand our understanding of their chemistry and potential applications.

Synthetic Utility

Recent research has demonstrated the synthetic utility of brominated thiazolo-pyridines in medicinal chemistry and materials science. The reactive bromine site serves as an excellent point for further elaboration through modern synthetic methods. Specifically:

  • Cross-coupling reactions have been shown to efficiently introduce carbon-carbon bonds at the bromine position

  • The heterocyclic scaffold provides a rigid framework for building more complex molecular architectures

  • The electronic properties of the system influence reactivity and can be leveraged for selective transformations

Pharmaceutical Research

Compounds containing the thiazolo[5,4-c]pyridine core structure have shown promise as scaffolds for drug development. While specific biological data for 2-Bromothiazolo[5,4-c]pyridine itself is limited in the available search results, the core structure appears in pharmaceutical research due to:

  • Favorable physicochemical properties for drug development

  • The ability to engage in specific molecular recognition events

  • The potential for modulating various biological targets

One relevant example is the development of 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives, which are structurally related to our compound of interest and have been investigated for pharmaceutical applications .

Future Research Directions

Based on the current understanding of 2-Bromothiazolo[5,4-c]pyridine and related compounds, several promising research directions emerge:

Expanded Synthetic Applications

Further exploration of the synthetic utility of 2-Bromothiazolo[5,4-c]pyridine could focus on:

  • Development of more efficient and selective methods for its preparation

  • Exploration of novel transformations at the bromine position

  • Investigation of regioselective functionalization of other positions in the heterocyclic system

Biological Activity Screening

Comprehensive screening of 2-Bromothiazolo[5,4-c]pyridine against various biological targets would provide valuable insights into its potential applications. Based on activities observed with related compounds, areas of interest might include:

  • Antimicrobial activity against resistant bacterial strains

  • Anticancer activity through specific enzyme inhibition

  • Modulation of neurological targets due to structural similarity with known neurotransmitters

Materials Science Applications

The planar, conjugated structure of 2-Bromothiazolo[5,4-c]pyridine suggests potential applications in materials science, particularly in:

  • Development of organic electronic materials

  • Photovoltaic systems

  • Fluorescent probes and sensors

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